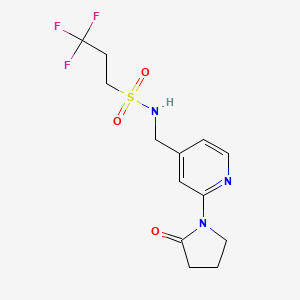
3,3,3-trifluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This analysis delves into the chemical realm of a sulfonamide-based compound, focusing on its synthetic pathway, molecular framework, and the properties it exhibits. While the exact compound is not directly studied in available literature, compounds with similar structural motifs provide a valuable point of reference.
Synthesis Analysis
Synthesis of sulfonamide derivatives often involves the reaction of sulfonate esters with amines or amides under various conditions. For instance, the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides has been explored, yielding chiral pyrrolidin-3-ones, indicating a complex synthesis pathway that could be analogous to the target compound's synthesis (Králová et al., 2019).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is crucial for understanding their reactivity and physical properties. The structural analysis often involves X-ray diffraction and spectroscopic methods to elucidate the configuration and the spatial arrangement of atoms. For example, studies on various sulfonamide derivatives reveal their conformation and intramolecular interactions, which are pivotal for their chemical behavior and potential applications (Hulita et al., 2005).
Chemical Reactions and Properties
Sulfonamides participate in a variety of chemical reactions, showcasing their versatility as synthons in organic synthesis. They are known to undergo reactions such as 1,3-dipolar cycloadditions, offering pathways to synthesize pyrrolidine derivatives with trifluoromethyl groups, indicating potential for further functionalization (Plancquaert et al., 1996).
Physical Properties Analysis
The physical properties of sulfonamides, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. Investigations into these properties are essential for their application in material science and pharmaceuticals. For instance, the supramolecular structures of sulfonamide isomers show diverse hydrogen-bonding arrangements, affecting their physical state and solubility (Hulita et al., 2005).
Chemical Properties Analysis
The chemical properties of sulfonamides, including their acidity, reactivity towards nucleophiles, and participation in coupling reactions, are critical for their functional applications. Their ability to act as ligands for metal coordination highlights their utility in catalysis and material science (Jacobs et al., 2013).
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the development of new drugs or other biologically active compounds .
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O3S/c14-13(15,16)4-7-23(21,22)18-9-10-3-5-17-11(8-10)19-6-1-2-12(19)20/h3,5,8,18H,1-2,4,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZYOFAEOJSOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-trifluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2490326.png)
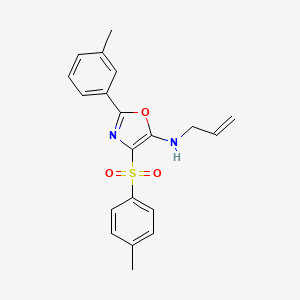
![5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one](/img/structure/B2490328.png)

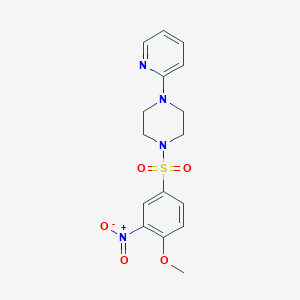
![N-cyclohexyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2490333.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2490335.png)
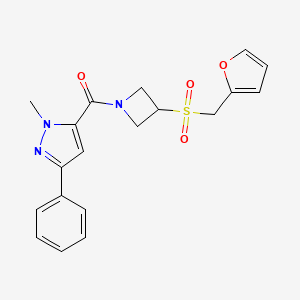
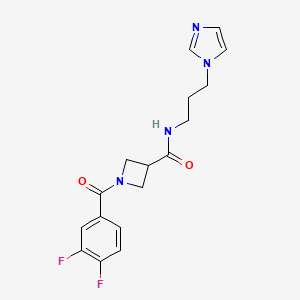

![N-(4-isopropylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2490344.png)
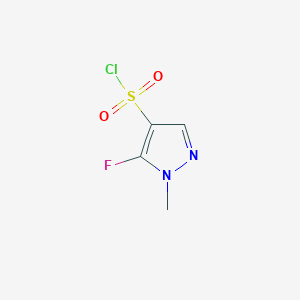
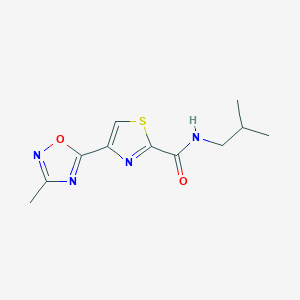
![3-ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2490348.png)